
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid, also known as CTPTC, is a chemical compound that has been studied for its potential therapeutic applications. CTPTC belongs to the class of thiophene carboxylic acids and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is not fully understood. However, studies have suggested that 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid may act as a histone deacetylase inhibitor, which can lead to changes in gene expression. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has also been shown to inhibit cell proliferation and migration in cancer cells. In addition, 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is that it has been synthesized using various methods with high yields. This allows for easy access to 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid for research purposes. However, one limitation of 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in animal models of cancer and inflammation. Additionally, 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid could be used as a lead compound for the development of new anticancer and anti-inflammatory drugs.
Conclusion:
In conclusion, 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is a chemical compound that has been studied for its potential therapeutic applications. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been synthesized using various methods, and its mechanism of action is not fully understood. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to have anticancer and anti-inflammatory properties, and its effects have been studied in vitro. Future research on 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid could lead to the development of new drugs for the treatment of cancer and inflammation.
Synthesis Methods
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been synthesized using different methods, including the Knoevenagel reaction and the Suzuki-Miyaura coupling reaction. The Knoevenagel reaction involves the reaction between an aldehyde or ketone and a malonic acid derivative in the presence of a base. The Suzuki-Miyaura coupling reaction involves the reaction between an arylboronic acid and an aryl halide in the presence of a palladium catalyst. Both methods have been used to synthesize 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid with high yields.
Scientific Research Applications
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been studied for its potential therapeutic applications, including its anticancer and anti-inflammatory properties. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c22-17(12-11-14-7-3-1-4-8-14)21-19-18(20(23)24)16(13-25-19)15-9-5-2-6-10-15/h1-13H,(H,21,22)(H,23,24)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZMPNGHYYLKTD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

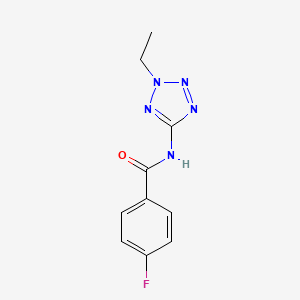
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)
![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)
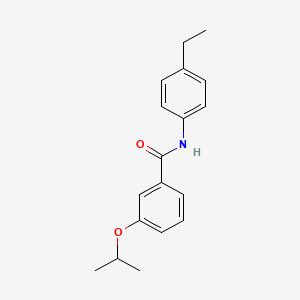
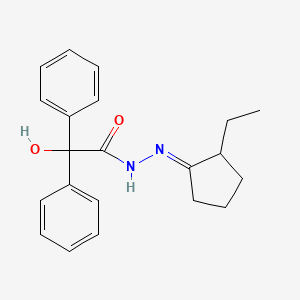
![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
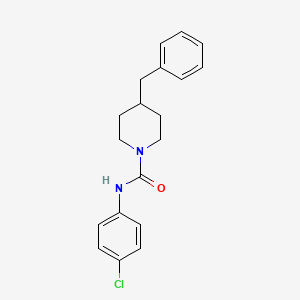
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)
![3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5720764.png)

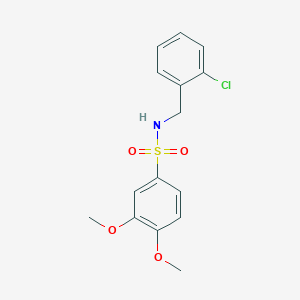
![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)